1-Chloro-4-methyl-4-nitropentane
Description
1-Chloro-4-methyl-4-nitropentane is an aliphatic nitro compound featuring a pentane backbone substituted with chlorine, nitro, and methyl groups. Nitro and chloro substituents typically confer electron-withdrawing effects, increasing molecular polarity and stability compared to unsubstituted alkanes . Such compounds are often intermediates in organic synthesis or solvents in specialized reactions.
Properties
Molecular Formula |
C6H12ClNO2 |
|---|---|
Molecular Weight |
165.62 g/mol |
IUPAC Name |
1-chloro-4-methyl-4-nitropentane |
InChI |
InChI=1S/C6H12ClNO2/c1-6(2,8(9)10)4-3-5-7/h3-5H2,1-2H3 |
InChI Key |
YBKHYJMABMCBSN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCCCl)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 1-Chloro-4-methyl-4-nitropentane with structurally or functionally related compounds from the evidence, emphasizing molecular properties, reactivity, and applications.
4-Chloronitrobenzene (1-Chloro-4-nitrobenzene)
- Molecular Formula: C₆H₄ClNO₂
- Molecular Weight : 157.55 g/mol
- Key Features :
- Comparison: Reactivity: The aromatic ring in 4-chloronitrobenzene stabilizes the molecule, making it less reactive toward nucleophilic substitution compared to aliphatic nitro compounds like this compound. Polarity: The planar aromatic structure reduces steric hindrance but increases electron-withdrawing effects, enhancing solubility in polar solvents.
1-Chloro-4-methoxypentane
- Molecular Formula : C₆H₁₃ClO
- Molecular Weight : 136.62 g/mol
- Key Features :
- Comparison: Functional Groups: The methoxy group (-OCH₃) is electron-donating, contrasting with the electron-withdrawing nitro (-NO₂) group in the target compound. Boiling Point: Methoxy groups generally lower boiling points compared to nitro substituents due to reduced polarity. Reactivity: Methoxy groups favor electrophilic substitution, while nitro groups direct reactions toward reduction or displacement .
Amino-Chloro-Nitrobenzene Derivatives
- Examples: 1-Amino-2-chloro-4-nitrobenzene, 2-Amino-4-chloro-5-nitrophenol ().
- Key Features: Aromatic systems with multiple substituents (amino, chloro, nitro). Applications: Pharmaceuticals, pigments, and corrosion inhibitors.
- Comparison: Acidity/Basicity: Amino groups increase basicity, whereas nitro groups enhance acidity. The target compound lacks amino groups, limiting its proton-donor capacity. Synthesis Complexity: Multi-substituted aromatics require precise regioselective synthesis, while aliphatic nitro compounds like this compound may be synthesized via simpler alkylation or nitration pathways.
Cyclopentane Derivatives (e.g., 1-[1-(2-Chloro-4-fluorophenyl)cyclopentyl]methanamine Hydrochloride)
- Key Features :
- Comparison: Conformational Flexibility: The cyclopentane ring restricts rotation, enhancing stereochemical control in drug synthesis. In contrast, the acyclic target compound offers greater conformational freedom.
Data Table: Comparative Analysis
Key Research Findings
- Reactivity Trends : Aliphatic nitro compounds like this compound undergo nucleophilic substitution more readily than aromatic analogs due to the absence of resonance stabilization .
- Thermal Stability : Nitro groups in aliphatic systems may reduce thermal stability compared to methoxy-substituted alkanes, increasing decomposition risks at high temperatures .
- Environmental Impact : Chlorinated alkanes are less persistent in the environment than aromatic chloronitro compounds, which resist biodegradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
